molecular formula C25H24FN5O4 B2365336 N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide CAS No. 1215723-05-9

N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide

Cat. No.: B2365336
CAS No.: 1215723-05-9
M. Wt: 477.496
InChI Key: TWELKUHIWOGPRX-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of various substituents through nucleophilic substitution, amidation, and other organic reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its unique chemical properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications.

Uniqueness

What sets this compound apart is its specific combination of substituents, which can confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(2-methoxyanilino)-2-oxoethyl]-6,8-dimethyl-1-oxopyrrolo[1,2-d][1,2,4]triazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O4/c1-15-22(24(33)27-12-17-8-10-18(26)11-9-17)16(2)30-14-28-31(25(34)23(15)30)13-21(32)29-19-6-4-5-7-20(19)35-3/h4-11,14H,12-13H2,1-3H3,(H,27,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWELKUHIWOGPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)N(N=CN2C(=C1C(=O)NCC3=CC=C(C=C3)F)C)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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